molecular formula C15H16F3N3 B2427128 5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine CAS No. 861508-73-8

5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Cat. No.: B2427128
CAS No.: 861508-73-8
M. Wt: 295.309
InChI Key: OBUIPHQKIZTUPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, providing a complete description of its structural framework. The IUPAC name 5-(3,4-dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine accurately describes the bicyclic core system and its substitution pattern. The compound is officially registered under Chemical Abstracts Service number 861508-73-8, providing a unique identifier for chemical databases and regulatory documentation.

The nomenclature reflects the compound's structural hierarchy, beginning with the core tetrahydropyrazolo[1,5-a]pyrimidine framework. The numbering system follows established conventions for fused heterocyclic systems, where the pyrazole ring is fused to the pyrimidine ring through positions 1 and 5. The substitution pattern includes a 3,4-dimethylphenyl group attached at position 5 and a trifluoromethyl group at position 7, with the tetrahydro designation indicating saturation of the pyrimidine ring.

The compound's canonical SMILES notation, CC1=C(C=C(C=C1)C2CC(N3C(=CC=N3)N2)C(F)(F)F)C, provides a linear representation of its structure that enables computational processing and database searching. This notation captures the connectivity of all atoms and the specific arrangement of substituents while maintaining compatibility with chemical informatics systems.

Molecular Weight and Empirical Formula Analysis

The molecular formula C15H16F3N3 establishes the precise atomic composition of the compound, consisting of 15 carbon atoms, 16 hydrogen atoms, 3 fluorine atoms, and 3 nitrogen atoms. This formula corresponds to a molecular weight of 295.3 grams per mole, which has been verified through mass spectrometric analysis and computational calculations.

The empirical formula analysis reveals significant structural information about the compound's composition and properties. The presence of three fluorine atoms concentrated in a single trifluoromethyl group creates a notable electron-withdrawing effect that influences the compound's electronic distribution and chemical reactivity. The nitrogen content of approximately 14.3% by mass contributes to the compound's basicity and potential for hydrogen bonding interactions.

Table 1: Molecular Composition Analysis

Element Count Atomic Mass (amu) Total Mass (amu) Percentage by Mass
Carbon 15 12.01 180.15 60.9%
Hydrogen 16 1.008 16.13 5.5%
Fluorine 3 18.998 56.99 19.3%
Nitrogen 3 14.007 42.02 14.2%
Total 37 - 295.29 100.0%

The molecular weight of 295.3 grams per mole places this compound within the range typical for small molecule pharmaceutical intermediates and research chemicals. The relatively high fluorine content contributes to enhanced metabolic stability and altered lipophilicity compared to non-fluorinated analogs.

X-ray Crystallographic Data and Conformational Studies

X-ray crystallographic analysis provides definitive structural information about the three-dimensional arrangement of atoms within the crystal lattice. While specific crystallographic data for this exact compound is limited in the available literature, related pyrazolo[1,5-a]pyrimidine derivatives have been extensively studied using single-crystal X-ray diffraction techniques.

Crystallographic studies of analogous compounds in this chemical family have revealed important structural features that likely apply to the target compound. The pyrazolo[1,5-a]pyrimidine core adopts a planar configuration in the aromatic portions, with the tetrahydropyrimidine ring exhibiting chair or boat conformations depending on substitution patterns. The Cambridge Structural Database contains numerous entries for related structures, providing comparative data for bond lengths and angles.

Analysis of related structures indicates that the carbon-oxygen bond lengths in the pyrimidine ring typically measure 1.23 ± 0.01 Å, consistent with standard ketone functionality. The nitrogen-nitrogen distances within the pyrazole ring fall within expected ranges for aromatic heterocycles, while the carbon-nitrogen bonds show alternating single and double bond character.

Table 2: Expected Bond Length Ranges for Structural Elements

Bond Type Expected Length (Å) Standard Deviation Reference Compounds
C=O (ketone) 1.23 ±0.01 Pyrazolo[1,5-a]pyrimidin-7(4H)-ones
C-N (aromatic) 1.35 ±0.02 Pyrazole derivatives
C-C (aromatic) 1.39 ±0.02 Substituted benzenes
C-F (trifluoromethyl) 1.33 ±0.01 Trifluoromethyl compounds

X-ray crystallography methodology involves several critical steps for obtaining high-quality structural data. The process begins with crystal preparation, requiring samples larger than 0.1 millimeters in all dimensions with minimal internal defects. Diffraction patterns are collected using monochromatic X-rays, typically copper K-alpha radiation, while rotating the crystal through multiple orientations to capture complete three-dimensional structural information.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear magnetic resonance spectroscopy provides detailed information about the compound's molecular structure and dynamics in solution. Proton NMR analysis of related tetrahydropyrazolo[1,5-a]pyrimidine derivatives reveals characteristic chemical shift patterns that enable structural identification and purity assessment.

The aromatic protons of the 3,4-dimethylphenyl substituent typically appear in the 7.0-7.5 parts per million region, with distinct coupling patterns reflecting the substitution pattern on the benzene ring. The methyl groups attached to the phenyl ring produce singlet signals around 2.2-2.4 parts per million, while the methylene protons of the tetrahydropyrimidine ring appear as complex multiplets in the 2.5-4.5 parts per million range.

Carbon-13 NMR spectroscopy provides complementary structural information, with the trifluoromethyl carbon appearing as a characteristic quartet due to coupling with the three equivalent fluorine atoms. The aromatic carbons of both the phenyl substituent and the pyrazole ring produce signals in the 110-150 parts per million region, while aliphatic carbons appear at higher field.

Table 3: Representative NMR Chemical Shifts for Structural Elements

Structural Element 1H NMR (ppm) 13C NMR (ppm) Coupling Pattern
Aromatic CH 7.0-7.5 110-150 Doublet/multiplet
Methyl groups 2.2-2.4 20-25 Singlet
CH2 (tetrahydro) 2.5-4.5 45-65 Complex multiplet
CF3 group - 125 (q) Quartet (JCF = 280 Hz)

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis. Electron ionization mass spectrometry typically produces a molecular ion peak at mass-to-charge ratio 295, corresponding to the molecular weight. Characteristic fragmentation patterns include loss of the trifluoromethyl group and various aromatic rearrangement processes that provide structural confirmation.

Infrared spectroscopy reveals functional group information through characteristic vibrational frequencies. The trifluoromethyl group produces strong absorption bands in the 1100-1300 wavenumber region, while aromatic carbon-carbon stretching appears around 1600 and 1500 wavenumbers. The absence of broad hydroxyl or carbonyl stretches confirms the tetrahydropyrimidine structure rather than alternative tautomeric forms.

Tautomeric Forms and Ring-Chair Conformations

The pyrazolo[1,5-a]pyrimidine core system exhibits potential for tautomeric equilibria that significantly influence the compound's chemical behavior and biological activity. Three primary tautomeric forms have been identified for related pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives, with the dominant form determined by substitution patterns and environmental conditions.

Tautomeric structure determination relies heavily on crystallographic evidence and spectroscopic analysis. X-ray diffraction studies of model compounds have definitively established the preferred tautomeric form through electron density analysis and bond length measurements. The dominant tautomer typically features the ketone functionality at position 7, with hydrogen localization confirmed through neutron diffraction techniques where available.

Table 4: Tautomeric Form Characteristics

Tautomer Type Primary Features Relative Stability Detection Method
Keto form C=O at position 7 Most stable X-ray crystallography
Enol form C-OH at position 7 Intermediate NMR spectroscopy
Amino form N-H substitution Least stable Computational modeling

The tetrahydropyrimidine ring adopts specific conformational preferences that influence the compound's three-dimensional shape and intermolecular interactions. Chair and boat conformations represent the primary low-energy states, with substituent effects determining the equilibrium distribution. The 3,4-dimethylphenyl group at position 5 and the trifluoromethyl group at position 7 create steric interactions that stabilize particular conformational arrangements.

Nuclear Overhauser effect spectroscopy provides experimental evidence for conformational preferences through spatial proximity measurements between protons. Long-range dipole-dipole interactions, measurable at distances exceeding 6 Angstroms, have been quantified for related compounds, providing detailed conformational maps. These measurements reveal that the bicyclic core maintains conformational stability in the syn-configuration, while trans-configurations exhibit greater flexibility.

Ring-chair conformational analysis indicates that the tetrahydropyrimidine adopts preferential conformations that minimize steric strain between substituents. The trifluoromethyl group's bulk and electronic effects significantly influence the conformational equilibrium, often favoring arrangements that position this group in equatorial-like orientations to reduce 1,3-diaxial interactions.

Computational modeling studies complement experimental conformational data by providing energy profiles for ring-flipping processes and substituent orientations. Density functional theory calculations predict barrier heights for conformational interconversion and identify transition state structures for dynamic processes. These studies reveal that conformational preferences directly correlate with substituent size and electronic properties, with the trifluoromethyl group serving as a significant conformational determinant.

Properties

IUPAC Name

5-(3,4-dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3/c1-9-3-4-11(7-10(9)2)12-8-13(15(16,17)18)21-14(20-12)5-6-19-21/h3-7,12-13,20H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUIPHQKIZTUPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2CC(N3C(=CC=N3)N2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (CAS# 861508-73-8) is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that highlight its pharmacological potential.

  • Molecular Formula : C15H16F3N3
  • Molecular Weight : 295.3 g/mol
  • CAS Number : 861508-73-8
  • Canonical SMILES : CC1=C(C=C(C=C1)C2CC(N3C(=CC=N3)N2)C(F)(F)F)

Synthesis

The synthesis of this compound typically involves multiple steps that include the formation of the pyrazolo-pyrimidine scaffold. The trifluoromethyl group is introduced to enhance biological activity and solubility.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of various pyrimidine derivatives. The compound has shown promising results against several pathogens:

  • In vitro Studies : Compounds similar to 5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine demonstrated significant antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of trifluoromethyl pyrimidine derivatives has been a focal point in recent research:

  • Cell Lines Tested : The compound exhibited cytotoxic effects on various cancer cell lines including PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) at concentrations around 5 µg/ml .
  • Mechanism of Action : The mechanism is hypothesized to involve the induction of apoptosis through caspase activation pathways .

Insecticidal Activity

The compound has also been evaluated for its insecticidal properties:

  • Bioassays : It has shown effectiveness against agricultural pests, indicating potential use in crop protection .

Case Studies

StudyFindings
Antimicrobial Study Demonstrated effective inhibition of bacterial growth at low concentrations.
Anticancer Research Induced apoptosis in cancer cell lines with IC50 values lower than standard chemotherapeutics like doxorubicin.
Insecticidal Tests Showed significant mortality rates in tested insect populations compared to control groups.

Scientific Research Applications

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of compounds within the pyrazolo[1,5-a]pyrimidine class. For instance:

  • Mechanism of Action : These compounds inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. A study demonstrated that derivatives exhibited potent COX-1 and COX-2 inhibitory activities with IC50 values significantly lower than traditional anti-inflammatory drugs like celecoxib .
  • Case Study : In vivo models showed that certain derivatives reduced inflammation effectively in rat adjuvant arthritis models, suggesting their potential as therapeutic agents for inflammatory diseases .

Anticancer Activity

The anticancer potential of 5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine has been explored through various studies:

  • Cell Line Studies : Compounds have been tested against several cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer). Results indicated that some derivatives exhibited significant cytotoxicity with IC50 values in the micromolar range .
  • Combination Therapy : Research indicates that these compounds may enhance the efficacy of established chemotherapeutics like doxorubicin when used in combination therapy. This synergistic effect was assessed using the Combination Index method and demonstrated improved outcomes in cell viability assays .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionNotable Findings
Anti-inflammatoryInhibition of COX enzymesPotent activity with IC50 values lower than celecoxib
AnticancerInduction of apoptosisSignificant cytotoxicity in MCF-7 and HCT-116 cells
Combination TherapySynergistic effects with doxorubicinEnhanced efficacy noted in combination studies

Q & A

Q. What are the standard synthetic routes for preparing 5-(3,4-dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine?

The compound is typically synthesized via cyclocondensation reactions using heterocyclic amines and carbonyl-containing precursors. Key methods include:

  • Molten-state TMDP-mediated synthesis : Efficient in ethanol/water (1:1 v/v) solvent systems, yielding high-purity products under mild conditions .
  • Palladium-catalyzed cross-coupling : Employing reagents like PyBroP and triethylamine in 1,4-dioxane under inert atmospheres for aryl functionalization . Critical considerations : Catalyst toxicity (e.g., TMDP) and solvent selection to avoid side reactions .

Q. How is the structural identity of this compound verified in academic research?

Structural confirmation relies on multi-technique analysis:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, with trifluoromethyl groups showing distinct 19^{19}F signals .
  • X-ray crystallography : Single-crystal studies (e.g., R factor = 0.055) provide bond lengths (C–C: 1.35–1.49 Å) and dihedral angles, confirming tetrahydropyrimidine ring puckering .
  • IR spectroscopy : Stretching vibrations for C–F (~1,150 cm1^{-1}) and N–H (~3,300 cm1^{-1}) bonds validate functional groups .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., 1,4-dioxane) or toxic catalysts (e.g., TMDP) .
  • Waste disposal : Segregate halogenated byproducts (e.g., chlorinated intermediates) for specialized treatment .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity in derivatives of this compound?

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic precursors, while ethanol/water mixtures reduce byproduct formation .
  • Catalyst screening : Transition-metal catalysts (e.g., PdCl2_2) improve cross-coupling efficiency, with ligand choice (e.g., triphenylphosphine) influencing regioselectivity .
  • Temperature control : Lower temperatures (0–25°C) minimize decomposition of trifluoromethyl groups during cyclization .

Q. What computational or experimental strategies resolve contradictions in spectral data for structurally similar analogs?

  • Density Functional Theory (DFT) : Compare calculated vs. experimental 1^1H NMR chemical shifts (δ 7.2–8.1 ppm for aromatic protons) to confirm regiochemistry .
  • Crystallographic refinement : Resolve ambiguities in NOESY data (e.g., axial vs. equatorial substituents) using high-resolution X-ray structures (mean C–C = 0.003 Å) .
  • Isotopic labeling : 15^{15}N-labeled analogs clarify nitrogen connectivity in pyrazolo-pyrimidine cores .

Q. How does the trifluoromethyl group influence the compound’s bioactivity and binding interactions?

  • Electron-withdrawing effects : The CF3_3 group enhances metabolic stability and modulates pKa of adjacent NH groups, affecting enzyme inhibition (e.g., IC50_{50} < 1 µM for kinase targets) .
  • Hydrophobic interactions : X-ray structures show CF3_3 occupying hydrophobic pockets in target proteins (e.g., KDR kinase), with binding affinities validated via surface plasmon resonance (SPR) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.